molecular formula C10H18O B1616370 Myrtanol CAS No. 514-99-8

Myrtanol

Cat. No.: B1616370
CAS No.: 514-99-8
M. Wt: 154.25 g/mol
InChI Key: LDWAIHWGMRVEFR-NPPUSCPJSA-N
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Description

Myrtanol , also known as cis-Myrtanol , is a bicyclic monoterpene alcohol with the chemical formula C10H18O . It is a colorless liquid with a pleasant, woody, and slightly floral odor. This compound is naturally found in various essential oils, including those derived from myrtle (hence the name) and other aromatic plants. Its unique fragrance makes it a valuable component in perfumery and flavoring industries .


Synthesis Analysis

The synthesis of this compound involves several methods, including extraction from natural sources and chemical synthesis. One common approach is the isolation of this compound from essential oils obtained from myrtle leaves or other botanicals. Additionally, chemical synthesis can be achieved through cyclization reactions of suitable precursors. Researchers have explored various synthetic routes to obtain this compound efficiently .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclo[3.1.1]heptane ring system with a methyl group at positions 6 and 6’ (6,6-dimethylbicyclo[3.1.1]heptane-2-methanol). The stereochemistry of this compound is described as cis due to the relative orientation of the two methyl groups. The IUPAC name for this compound is (1α,2β,5α)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol .


Chemical Reactions Analysis

This compound can participate in various chemical reactions typical of alcohols. These include oxidation to form the corresponding ketone, esterification to produce esters, and acid-catalyzed dehydration to yield olefins. Additionally, it can undergo cyclization reactions to form other terpenoid compounds. Researchers continue to explore its reactivity and potential applications in organic synthesis .


Physical And Chemical Properties Analysis

  • Density : The density is approximately 0.9 g/cm³ .

Scientific Research Applications

Pest Control and Tree Protection

Myrtanol has been identified as playing a crucial role in the interaction between pests and their hosts. For instance, in a study focused on Dendroctonus armandi and Pinus armandi, this compound was found to be produced by infected P. armandi following D. armandi invasion, displaying significant toxicity towards these pests, especially females. This suggests that this compound could serve as an effective agent in pest management and tree protection (Zhao et al., 2019).

Chemical Synthesis and Industrial Applications

This compound is also valuable in the field of chemical synthesis. A study demonstrated its use in the rearrangement of β-pinene oxide, highlighting its application in the production of fine chemicals or intermediates for synthesizing food additives (Paterova et al., 2020).

Antioxidant Properties

The antioxidant activity of this compound derivatives has been explored, with studies showing that myrtanylthiotriazoles, synthesized from myrtanols, exhibit membrane-protective and antioxidant properties. These properties are significant in inhibiting hemolysis of erythrocytes and lipid peroxidation processes in brain lipids (Gyrdymova et al., 2017).

Pharmacological Potential

The pharmacological potential of this compound is highlighted in its structural and enantiomeric selectivity, particularly in anti-inflammatory and chondroprotective activities. Studies indicate that certain enantiomers of this compound exhibit significant anti-inflammatory effects, pointing towards its potential as an antiosteoarthritic drug (Rufino et al., 2014).

Antimicrobial Activities

This compound has also been studied for its antimicrobial properties. Research on Thymus tosevii oil, which contains this compound, showed potent growth-inhibitory activities against harmful intestinal bacteria. This indicates the potential of this compound in controlling bacterial infections in the gastrointestinal tract (Yang et al., 2015).

Mechanism of Action

Myrtanol’s biological activities are not fully elucidated, but it exhibits antioxidant properties. It may scavenge free radicals and protect cellular membranes from oxidative damage. Further studies are needed to understand its precise mechanisms of action and potential therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "Myrtanol can be synthesized through a multi-step process starting from readily available starting materials.", "Starting Materials": [ "2-methyl-3-buten-2-ol", "sodium borohydride", "acetic acid", "sodium hydroxide", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Reduction of 2-methyl-3-buten-2-ol with sodium borohydride in the presence of acetic acid to yield 2-methyl-3-buten-1-ol.", "Step 2: Dehydration of 2-methyl-3-buten-1-ol with sulfuric acid to yield myrcene.", "Step 3: Epoxidation of myrcene with sodium hydroxide and hydrogen peroxide to yield 7,8-epoxy-myrcene.", "Step 4: Ring-opening of 7,8-epoxy-myrcene with sulfuric acid to yield 7-hydroxy-myrcene.", "Step 5: Oxidation of 7-hydroxy-myrcene with sodium chlorite to yield myrtenol.", "Step 6: Reduction of myrtenol with sodium borohydride in the presence of acetic acid to yield myrtanol." ] }

514-99-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol

InChI

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7?,8-,9-/m0/s1

InChI Key

LDWAIHWGMRVEFR-NPPUSCPJSA-N

Isomeric SMILES

CC1([C@H]2CCC([C@@H]1C2)CO)C

SMILES

CC1(C2CCC(C1C2)CO)C

Canonical SMILES

CC1(C2CCC(C1C2)CO)C

514-99-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

(+)-β-pinene (113) (36.6 g; 0.27 mol) was dissolved in THF (100 ml) and cooled down to 0° C. BH3.DMS in THF (2 M; 47.3 ml) was added drop wise. The reaction mixture was stirred for 0.5 h. Ethanol (90 ml) was added. 1 M NaOH (aq) (95 ml) was added. The reaction mixture was cooled to 0° C. 33 ml 30% H2O2 was added drop wise while the temperature was not allowed to rise above 35° C. The reaction mixture was refluxed for 1 h and poured into water (1 l). The solution was extracted with TBME. The combined organic layers were washed with water and brine, dried over Na2SO4 and evaporated to dryness. Remaining α-pinene was distilled off using Kugelrohr distillation (8-12 mbar; 50-60° C.), giving 38.6 g (0.25 mol, yield=93%) of (+)-cis-myrtanol (14) as a colourless oil.
Quantity
36.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
47.3 mL
Type
solvent
Reaction Step Two
Name
Quantity
95 mL
Type
reactant
Reaction Step Three
Name
Quantity
33 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
90 mL
Type
solvent
Reaction Step Six
Name
(+)-cis-myrtanol
Yield
93%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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